DMH4 was derived from a series of dorsomorphin analogs designed to selectively inhibit various receptor pathways involved in angiogenesis. Its development was guided by structure-activity relationship studies that aimed to enhance selectivity and potency against specific targets such as VEGFR-2 while minimizing effects on other pathways like bone morphogenetic protein signaling . The compound is cataloged under CAS number 515880-75-8 and is recognized for its significant inhibitory effects on endothelial cell proliferation and migration.
The synthesis of DMH4 involves several key steps that optimize yield and purity. While specific proprietary methods may vary, the general approach includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and minimizing by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of DMH4 .
DMH4 features a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is CHNO, indicating the presence of nitrogen within its structure.
The three-dimensional conformation of DMH4 allows it to fit into the active site of VEGFR-2 effectively, facilitating its inhibitory action .
DMH4 primarily engages in interactions with various biological receptors, particularly VEGFR-2. Key reactions include:
These values indicate that DMH4 is highly selective for VEGFR-2 compared to other pathways, making it a promising candidate for targeted therapies.
The mechanism by which DMH4 exerts its effects involves several steps:
Experimental data demonstrate that DMH4's action is distinct from other inhibitors like dorsomorphin, which may have broader effects on BMP signaling pathways .
DMH4 has significant potential applications in various scientific fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3